An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br
An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-N-amido-PEG10-Br. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, incorporating a protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide, offers a versatile platform for the strategic synthesis of complex molecular constructs.
Core Structure and Chemical Properties
t-Boc-N-amido-PEG10-Br is a heterobifunctional molecule characterized by three key components:
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A tert-butyloxycarbonyl (t-Boc) protected amine: This group provides a stable mask for a primary amine.[1] It is crucial for sequential conjugation strategies, as it prevents unwanted side reactions and can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the reactive amine.[1][3]
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A 10-unit polyethylene glycol (PEG10) spacer: This hydrophilic chain enhances the aqueous solubility of the molecule and its conjugates.[1][2] In drug development, PEGylation is a well-established technique for improving the pharmacokinetic properties of therapeutic agents, such as extending their circulation half-life.[1] The flexible PEG spacer also reduces steric hindrance between conjugated molecules.[1]
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A terminal bromide: The bromide atom serves as a reactive handle for covalent bond formation. As an effective leaving group, it readily undergoes nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol groups found in cysteine residues of proteins.[1][4]
The predicted chemical structure is: t-Boc-NH-(CH2CH2O)10-CH2CH2-Br .[5]
Data Presentation: Physicochemical Properties
While specific vendor data may vary, the table below summarizes the key quantitative data for t-Boc-N-amido-PEG10-Br based on its chemical formula and the properties of similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C27H54BrNO11 | Calculated[4] |
| Molecular Weight | 664.6 g/mol | BroadPharm[4] |
| PEG Chain Length | 10 ethylene (B1197577) glycol units | Nomenclature[4] |
| Purity | Typically ≥95% | Varies by supplier[4] |
| Solubility | Soluble in organic solvents (DMF, DMSO, DCM) and has some aqueous solubility. | General knowledge[1][4][6] |
| Storage Condition | -20°C, protected from moisture and light. | General recommendation[1][6] |
Experimental Protocols
The utility of t-Boc-N-amido-PEG10-Br lies in the orthogonal reactivity of its functional groups, enabling a stepwise approach to conjugation.[5] Below are generalized protocols for its synthesis and a typical two-step bioconjugation workflow.
The synthesis typically involves the bromination of a t-Boc protected amino-PEG alcohol via a process like the Appel reaction.[4][5]
Objective: To convert the terminal hydroxyl group of t-Boc-N-amido-PEG10-OH to a bromide.
Materials:
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t-Boc-N-amido-PEG10-OH (1 equivalent)
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Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS) (1.5 equivalents)[4][5]
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Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Cool the solution to 0°C in an ice bath.[4]
-
Add CBr4 and then slowly add PPh3 to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
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Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[2][4]
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Confirm the structure and purity of the final product using NMR and mass spectrometry.[4]
This workflow demonstrates how t-Boc-N-amido-PEG10-Br can be used to link two different molecules (e.g., a protein and a small molecule drug).
Step 1: Thiol-Alkylation
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Objective: To conjugate the bromide end of the linker to a thiol-containing molecule (e.g., a protein with a cysteine residue).
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Procedure:
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Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).
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Dissolve t-Boc-N-amido-PEG10-Br in an organic co-solvent like DMSO or DMF.
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Add the linker solution to the protein solution in a molar excess.
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Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.
-
Purify the resulting conjugate (Protein-PEG10-NH-Boc) using size exclusion chromatography or dialysis to remove excess linker.
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Step 2: Boc Deprotection and Amide Coupling
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Objective: To deprotect the amine and couple it to a second, carboxyl-containing molecule.
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Procedure:
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Deprotection: Dissolve the purified Protein-PEG10-NH-Boc conjugate in a solution of TFA in DCM (e.g., 1:1 v/v). Stir at room temperature for 30-60 minutes.[3] Remove the TFA and solvent under vacuum to yield the deprotected amine (Protein-PEG10-NH2).
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Amide Coupling: Dissolve the second molecule (containing a carboxylic acid) in anhydrous DMF or DMSO. Activate the carboxylic acid by adding a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and optionally NHS (N-hydroxysuccinimide).[3]
-
Add the activated molecule solution to the buffered solution of the deprotected amine conjugate (Protein-PEG10-NH2).
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Allow the reaction to proceed for several hours at room temperature.
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Purify the final bioconjugate to remove unreacted reagents.
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Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical two-step bioconjugation process using t-Boc-N-amido-PEG10-Br.
Caption: A typical two-step bioconjugation workflow using a heterobifunctional linker.
Applications in Research and Development
The unique structure of t-Boc-N-amido-PEG10-Br makes it a valuable tool in several advanced applications:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug payload to an antibody.[5] The bromide can react with a thiol on a cysteine residue of the antibody, and after deprotection, the amine can be coupled to the drug.[5]
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PROTAC Development: This linker is an ideal building block for synthesizing PROTACs.[1][2] The PEG chain provides the necessary length and flexibility to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a stable ternary complex essential for targeted protein degradation.[1]
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Surface Modification: The reactive ends can be used to tether biomolecules to surfaces for applications in biosensors and nanomaterials.
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Drug Delivery: As part of a larger construct, the PEG linker enhances the solubility and stability of nanoparticle-based drug delivery systems.[7]
